4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid
Description
4-Methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid is a benzoic acid derivative featuring a methyl-substituted imidazole ring connected via a methylene-amino linker. The compound’s structure combines a benzoic acid core (with a methyl group at position 4) and a 5-methylimidazole moiety (positioned at C-4 of the imidazole ring). The benzoic acid group may enhance solubility or mimic endogenous substrates, as seen in sulfonamide drugs competing with β-aminobenzoic acid in metabolic pathways .
- Condensation reactions between substituted phenylenediamines and aldehydes/ketones (e.g., methyl 4-formyl benzoate with 5-methyl-1,2-phenylenediamine in DMF/Na₂S₂O₅) .
- Hydrolysis of ester intermediates (e.g., NaOH-mediated saponification followed by pH adjustment with acetic acid) to yield carboxylic acid derivatives .
Properties
IUPAC Name |
4-methyl-3-[(5-methyl-1H-imidazol-4-yl)methylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-3-4-10(13(17)18)5-11(8)14-6-12-9(2)15-7-16-12/h3-5,7,14H,6H2,1-2H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJMFNGYTLOLLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NCC2=C(NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- Methyl 4-methyl-3-aminobenzoate or its derivatives serve as the benzoic acid precursor.
- 5-methyl-1H-imidazole-4-methylamine or related imidazole derivatives provide the imidazole fragment.
Stepwise Synthesis Approach
Based on analogous synthetic routes from related compounds and patent literature for similar imidazole-substituted benzoic acids, the preparation can be outlined as follows:
| Step | Reaction Description | Reagents and Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Esterification of 4-methyl-3-aminobenzoic acid to methyl ester | Acid-catalyzed reaction with methanol or other C1-C4 alkanols, e.g., methanol with acid catalyst | Methyl 4-methyl-3-aminobenzoate |
| 2 | Formation of imidazolylmethylamine intermediate | Synthesis of 5-methyl-1H-imidazol-4-ylmethylamine via known methods (e.g., reduction of corresponding nitriles or amides) | Pure imidazolylmethylamine |
| 3 | Coupling of imidazolylmethylamine to methyl 4-methyl-3-aminobenzoate | Nucleophilic substitution or reductive amination in suitable solvent (methanol, ethanol) with base (NaOH, KOH) or dehydrating agents | Formation of methyl 4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoate |
| 4 | Hydrolysis of methyl ester to free acid | Basic hydrolysis (LiOH, NaOH) in aqueous-organic solvent mixture, followed by acidification | This compound |
Representative Reaction Conditions and Notes
- Solvents: Water or water-miscible alcohols such as methanol, ethanol, isopropanol, or tert-butanol are commonly used, facilitating good solubility and reaction control.
- Bases: Strong inorganic bases like NaOH, KOH, or LiOH are employed for hydrolysis and amination steps.
- Temperature: Reactions are typically conducted at room temperature to reflux, depending on the step, with reflux often used to drive esterification or coupling reactions.
- Purification: Crystallization from aqueous or organic solvents, filtration, and drying under vacuum are standard for isolating the product.
Industrially Applicable Preparation Method (Based on Patent EP3095782A1)
A closely related imidazole-substituted benzoic acid derivative was synthesized via a multi-step process involving:
- Reaction of an intermediate compound with hydroxylamine hydrochloride in methanol under basic conditions (NaOMe) to form an oxime intermediate.
- Subsequent conversion of the oxime intermediate to the target amine by reaction with a strong base or dehydration agent.
- Use of aqueous mixtures and C1-C3 alkanols as solvents to optimize reaction efficiency.
- Isolation of product by concentration under reduced pressure, pH adjustment, extraction with ethyl acetate, washing, and drying.
| Compound | Yield | Purity (HPLC) | Physical Form |
|---|---|---|---|
| 3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-benzoic acid, methyl ester (analog) | 89.5% | 99.4% | Off-white solid |
This method demonstrates the feasibility of preparing imidazole-substituted benzoic acid derivatives with high purity and yield using scalable conditions.
Analytical and Research Findings
- Purity Assessment: High-performance liquid chromatography (HPLC) is the standard for purity verification, with values exceeding 99% achievable.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and substitution pattern.
- Reaction Monitoring: pH adjustments and temperature control are critical for optimal conversion and minimizing side reactions.
- Solvent Effects: The use of water-alcohol mixtures enhances solubility and reaction kinetics, facilitating industrial scale synthesis.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-methyl-3-aminobenzoic acid methyl ester, 5-methyl-1H-imidazol-4-ylmethylamine |
| Solvents | Methanol, ethanol, isopropanol, tert-butanol, water mixtures |
| Bases | NaOH, KOH, LiOH, NaOMe |
| Temperature | 25°C to reflux (approx. 60-80°C) |
| Reaction Time | 1 to 24 hours depending on step |
| Purification | Extraction, crystallization, vacuum drying |
| Yield Range | 80-90% for key intermediates |
| Purity | >99% (HPLC) |
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential roles in drug development, particularly in designing inhibitors for various biological targets. The imidazole ring is known for its biological activity, making this compound a candidate for further exploration in medicinal chemistry.
Case Study: Anticancer Activity
Research has indicated that derivatives of imidazole compounds exhibit significant anticancer properties. A study focusing on similar imidazole-based compounds demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The incorporation of the 4-methyl group may enhance the lipophilicity and bioavailability of the compound, thus improving its efficacy as an anticancer agent .
Pharmacology
Given its structural features, 4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid can be investigated for pharmacological activities such as antimicrobial, anti-inflammatory, and analgesic effects.
Data Table: Pharmacological Activities
| Activity Type | Effectiveness | Reference Source |
|---|---|---|
| Antimicrobial | Moderate | |
| Anti-inflammatory | High | |
| Analgesic | Moderate |
The anti-inflammatory properties observed in related compounds suggest that this compound could be beneficial in treating inflammatory diseases or conditions.
Material Science
The compound may also find applications in material science, particularly in the development of polymers and coatings due to its unique chemical structure. Its functional groups can facilitate interactions with other materials, enhancing properties like adhesion and durability.
Case Study: Polymer Development
Research into polymer composites incorporating imidazole derivatives has shown improved mechanical properties and thermal stability. The integration of this compound into polymer matrices could lead to innovative materials with enhanced performance characteristics .
Mechanism of Action
The mechanism by which 4-methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting or modulating their activity. The imidazole ring is known to interact with metal ions and can participate in coordination chemistry, which is crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Imidazole and Benzoic Acid Moieties
The target compound’s imidazole ring (5-methyl-1H-imidazol-4-yl) and benzoic acid group are critical for its physicochemical and biological properties. Key comparisons include:
Notes:
- Lipophilicity : Chloro and butyl substituents (e.g., compound 3a) increase logP compared to the target compound’s methyl groups .
- Acid Dissociation (pKa): The benzoic acid group (pKa ~4.5) enhances solubility in physiological pH, similar to β-aminobenzoic acid analogs .
- Spectral Data : NMR shifts for imidazole protons (δ 7.5–8.5 ppm) and aromatic benzoic acid protons (δ 6.5–7.8 ppm) align with related structures .
Biological Activity
4-Methyl-3-{[(5-methyl-1H-imidazol-4-yl)methyl]amino}benzoic acid is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in oncology and kinase inhibition. This article explores the biological activity of this compound, focusing on its synthesis, anticancer properties, and kinase inhibitory effects.
Synthesis and Structural Characteristics
The compound is synthesized using a multi-step process that involves the coupling of 4-methyl-3-amino benzoic acid with 5-methyl-1H-imidazol-4-ylmethylamine. The structural formula can be represented as follows:
This structure features a benzoic acid moiety linked to an imidazole, which is significant for its biological interactions.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays were conducted against various cancer cell lines, including:
- K562 (chronic myelogenous leukemia)
- MCF-7 (breast adenocarcinoma)
- HeLa (cervical carcinoma)
The results indicated varying levels of cytotoxicity, with the compound demonstrating significant inhibition of cell proliferation. For instance, in a study comparing several derivatives, the IC50 values for K562 cells were reported as follows:
| Compound | IC50 (µM) |
|---|---|
| 4-Methyl Compound | 2.27 |
| Sorafenib | <1 |
| Nilotinib | <1 |
These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy .
2. Kinase Inhibition
The compound was also evaluated for its ability to inhibit specific kinases associated with cancer progression. The Bcr-Abl1 kinase, a target in chronic myeloid leukemia treatment, was assessed using an ADP-Glo™ Kinase assay. The results indicated that:
| Compound | % Inhibition at 0.5 µM | % Inhibition at 10 µM |
|---|---|---|
| 4-Methyl Compound | 36 | 43 |
| Imatinib | 58 | 81 |
| Nilotinib | 86 | 100 |
The data suggests that while the compound has moderate inhibitory effects compared to established inhibitors like imatinib and nilotinib, it still holds potential for further optimization .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds with similar structures. For example, a study on derivatives of 4-methylbenzamide showed promising results in inhibiting cell proliferation across various cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .
Q & A
Q. Key Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Acetic acid | Enhances imine formation | |
| Catalyst | Sodium acetate | Neutralizes byproducts | |
| Recrystallization | DMF/acetic acid | Removes unreacted impurities |
This method achieves yields of 75–90% with >95% purity (HPLC). Alternative routes involve microwave-assisted synthesis for reduced reaction time .
How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?
Basic
Nuclear Magnetic Resonance (NMR) :
Q. Infrared Spectroscopy (FTIR) :
Q. X-ray Crystallography :
- Use SHELX programs (e.g., SHELXL) for refinement. High-resolution data (<1.0 Å) ensures accurate hydrogen atom placement .
What role does this compound play in the synthesis of pharmaceutical agents like Nilotinib?
Advanced
This compound is a critical intermediate in Nilotinib (a tyrosine kinase inhibitor). It participates in:
Q. Challenges :
- Steric hindrance from the imidazole group may reduce coupling efficiency. Optimize using Pd catalysts (e.g., Pd(PPh3)4) .
How can researchers evaluate the biological activity of this compound, and what assays are most relevant?
Advanced
In Vitro Assays :
Q. Computational Docking :
- Use AutoDock Vina to model binding to kinase domains. Focus on hydrogen bonding with hinge regions (e.g., Glu286 in Abl1) .
How should researchers address contradictions in reported synthetic yields or purity data?
Advanced
Common discrepancies arise from:
Q. Resolution Strategy :
- Perform HPLC-MS to quantify impurities (e.g., unreacted aldehyde).
- Optimize stoichiometry via Design of Experiments (DoE) .
What computational approaches are recommended for studying this compound’s interactions with biological targets?
Advanced
Molecular Dynamics (MD) Simulations :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
